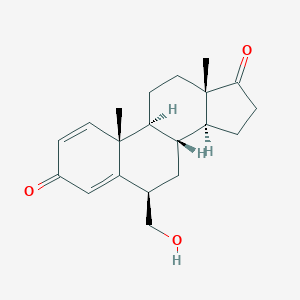

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

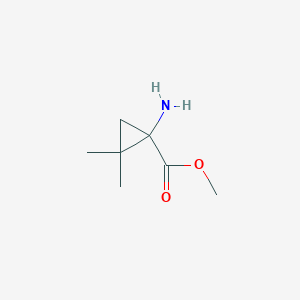

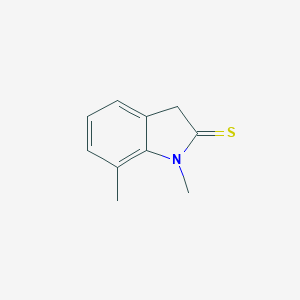

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione is a biochemical used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds involves the use of hyodeoxycholic acid. The crude mixture is chromatographed to yield the product .Molecular Structure Analysis

The molecular formula of 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione is C20H26O3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione include a molecular formula of C20H26O3, an average mass of 314.419 Da, and a monoisotopic mass of 314.188202 Da .Applications De Recherche Scientifique

Microbial Transformation and Cytotoxicity

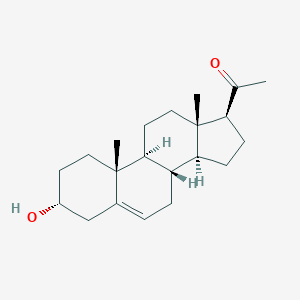

- A study on the structural transformation of the anticancer drug exemestane by various fungi yielded metabolites, including 6α-hydroxymethylandrosta-1,4-diene-3,17-dione. These transformed products were evaluated for their cytotoxicity against the breast cancer cell line MCF-7, highlighting the potential application in cancer research (Baydoun et al., 2016).

Steroid Metabolism

- The metabolism of androst-4-en-3,17-dione by the fungus Neurospora crassa resulted in several metabolites, including androsta-4,6-diene-3,17-dione, indicating microbial capabilities in steroid transformation and potential applications in steroid chemistry research (Faramarzi et al., 2008).

Enzymatic Inhibition and Metabolite Analysis

- Research on 4-hydroxyandrostenedione and 4-hydroxytestosterone metabolism revealed various metabolic products, including androsta-4,6-diene-3,17-dione, showcasing the detailed study of steroid metabolism and its implications for understanding enzyme inhibition mechanisms (Kohler et al., 2007).

Novel Chemical Transformations

- The conversion of 12α-hydroxyandrosta-1,4-diene-3,17-dione into derivatives showcasing novel chemical reactions, such as C9-C10 cleavage, illustrates advanced research in organic chemistry and steroid modification (Bourke et al., 1998).

Aromatase Inhibition

- Studies on the time-dependent inactivation of aromatase by 6-alkylandrosta-1,4-diene-3,17-diones, exploring the effects of length and configuration of the 6-alkyl group, contribute to the understanding of enzyme inhibition and potential therapeutic applications (Numazawa et al., 1996).

Propriétés

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,10,12,14-16,21H,3-4,6,8-9,11H2,1-2H3/t12-,14-,15-,16-,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXJNUBSBFUTRP-JKNDIDBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)C=C[C@]34C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474290 |

Source

|

| Record name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione | |

CAS RN |

121021-51-0 |

Source

|

| Record name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)

![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)